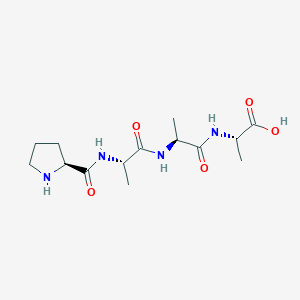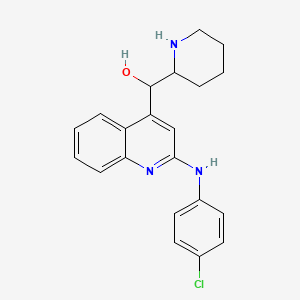
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol is a compound known for its potential therapeutic applications, particularly in the treatment of glioblastoma, a type of brain cancer. This compound, also referred to as Vacquinol-1, has shown promise in preclinical studies due to its ability to induce cell death in glioblastoma cells through catastrophic vacuolization .
Preparation Methods
The synthesis of (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol involves several steps. One of the key methods includes the stereoselective synthesis of the active isomers. The compound is a mixture of four stereoisomers due to the presence of two adjacent stereogenic centers. The synthetic route typically involves the isolation and characterization of these individual isomers, followed by their stereoselective synthesis .
Chemical Reactions Analysis
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a lead compound in the development of new therapeutic agents.
Biology: The compound has been studied for its effects on cellular processes, particularly in inducing cell death in cancer cells.
Medicine: Its potential as a therapeutic agent for glioblastoma has been a significant focus of research.
Mechanism of Action
The mechanism of action of (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol involves its ability to induce cell death in glioblastoma cells through catastrophic vacuolization. This process leads to the formation of large vacuoles within the cells, ultimately causing cell death. The compound targets specific molecular pathways involved in cell survival and proliferation, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol can be compared with other similar compounds, such as:
(2-(4-Chlorophenyl)-quinolin-4-yl)(piperidin-2-yl)methanol: This compound shares a similar structure but differs in its stereochemistry and specific pharmacokinetic properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
The uniqueness of this compound lies in its specific mechanism of action and its ability to induce cell death through vacuolization, which is not commonly observed in other similar compounds .
Properties
CAS No. |
50503-68-9 |
|---|---|
Molecular Formula |
C21H22ClN3O |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
[2-(4-chloroanilino)quinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C21H22ClN3O/c22-14-8-10-15(11-9-14)24-20-13-17(16-5-1-2-6-18(16)25-20)21(26)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,26H,3-4,7,12H2,(H,24,25) |
InChI Key |
WIASSMAVRJHDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


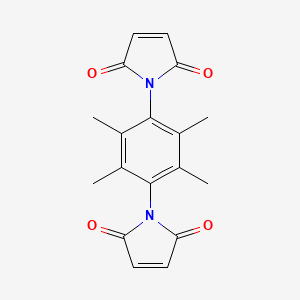
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)
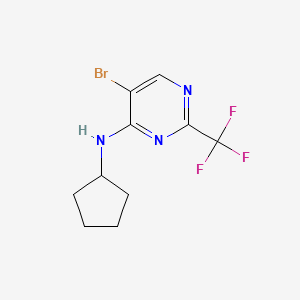
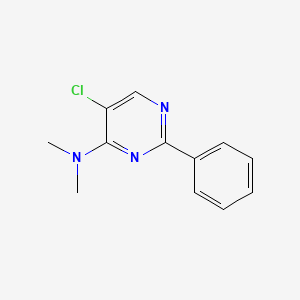
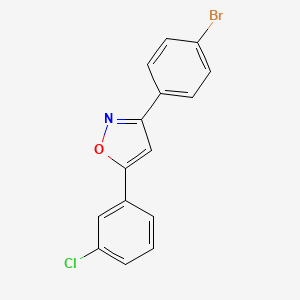

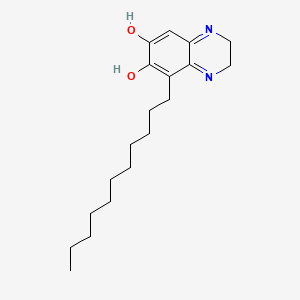
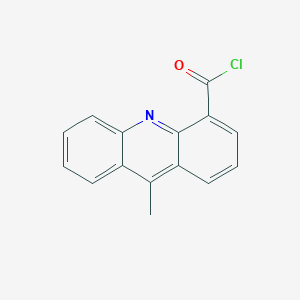
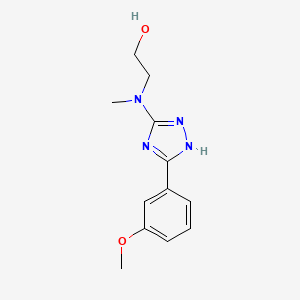
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)


![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
